2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
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Overview
Description
2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a triazole ring, a phenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of vanillin with p-anisidine in a water solvent using a stirrer method . This reaction forms the imine linkage, which is a key feature of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can be compared with other similar compounds:
2-methoxy-6-{[(3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol: This compound has a pyridinyl group instead of a phenyl group, which may alter its biological activity and chemical reactivity.
2-methoxy-6-{[(3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol: The presence of a methyl group on the phenyl ring can influence the compound’s steric and electronic properties.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(14(13)21)10-17-20-15(18-19-16(20)23)11-6-3-2-4-7-11/h2-10,21H,1H3,(H,19,23)/b17-10+ |
InChI Key |
JPPLAWRMOSLQFA-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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